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Compound Name: D-Lin-MC3-DMA-13C3
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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lin-MC3-DMA is a pivotal synthetic, ionizable cationic lipid that has become a cornerstone in
the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based
therapeutics.[1][2] Its full chemical name is (6Z,9Z7,287,31Z)-Heptatriaconta-6,9,28,31-tetraen-
19-yl 4-(dimethylamino)butanoate. This guide provides an in-depth overview of D-Lin-MC3-
DMA, its mechanism of action, and key experimental protocols relevant to its application in
research and drug development.

Physicochemical Properties of D-Lin-MC3-DMA

A thorough understanding of the physicochemical properties of D-Lin-MC3-DMA is essential for
the rational design and optimization of LNP formulations. Key properties are summarized in the
table below.
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Property Value References

(62,92,282,312)-
) Heptatriaconta-6,9,28,31-
Full Chemical Name [1]
tetraen-19-yl 4-

(dimethylamino)butanoate

Molecular Formula C43H79NO2 [1]
Molecular Weight 642.1 g/mol [1]
pKa 6.44 [1]
Appearance Liquid [2]
- Soluble in Ethanol, DMSO,

Solubility

DMF
Storage -20°C

Mechanism of Action

The therapeutic efficacy of D-Lin-MC3-DMA-containing LNPs is critically dependent on their
ability to efficiently encapsulate and protect the nucleic acid payload, traffic to the target cells,
and facilitate the release of the cargo into the cytoplasm. The mechanism of action can be
broken down into several key stages:

o LNP Formulation and Nucleic Acid Encapsulation: At an acidic pH (typically ~4.0) during
formulation, the tertiary amine of D-Lin-MC3-DMA becomes protonated, conferring a positive
charge to the lipid. This positive charge enables the electrostatic complexation and efficient
encapsulation of negatively charged nucleic acids (sSiRNA, mRNA, etc.) within the core of the
LNP.

o Systemic Circulation and Cellular Uptake: Once administered in vivo, the LNPs are in a
physiological environment with a pH of ~7.4. At this pH, D-Lin-MC3-DMA is largely
deprotonated and thus nearly neutral. This near-neutral charge is crucial for minimizing non-
specific interactions with blood components and reducing toxicity, thereby prolonging
circulation time and allowing for accumulation in target tissues, primarily the liver. Cellular
uptake is predominantly mediated by apolipoprotein E (ApoE) binding to the LNP surface,
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which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor
(LDLR).

o Endosomal Escape: Following endocytosis, the LNP is trafficked into the endosomal
pathway. As the endosome matures, its internal pH drops to ~5.0-6.5. This acidic
environment leads to the protonation of D-Lin-MC3-DMA's tertiary amine. The now positively
charged D-Lin-MC3-DMA interacts with negatively charged (anionic) lipids present in the
endosomal membrane. This interaction is thought to induce a structural rearrangement of the
lipid mixture, leading to the formation of a non-bilayer, inverted hexagonal (HIl) phase. This
phase transition disrupts the integrity of the endosomal membrane, allowing the nucleic acid
cargo to be released into the cytoplasm.

» Cytoplasmic Delivery and Therapeutic Effect: Once in the cytoplasm, the nucleic acid (e.g.,
siRNA or mRNA) is free to engage with the cellular machinery to exert its therapeutic effect,
such as gene silencing or protein expression.

Signaling Pathway and Delivery Mechanism

LNP Formulation (Acidic pH ~4.0)

Click to download full resolution via product page

Caption: The delivery mechanism of D-Lin-MC3-DMA based LNPs.

Experimental Protocols
LNP Formulation
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This protocol describes a standard method for preparing D-Lin-MC3-DMA-based LNPs using
the ethanol dilution method.

Materials:

D-Lin-MC3-DMA

o 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Cholesterol

o APEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; PEG-
DMG)

» Nucleic acid (SiRNA or mRNA)

« Ethanol (200 proof, anhydrous)

 Acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

o Neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
» Microfluidic mixing device (e.g., NanoAssemblr) or a vortexer
Procedure:

e Lipid Stock Solution Preparation:

o Prepare individual stock solutions of D-Lin-MC3-DMA, DSPC, Cholesterol, and the PEG-
lipid in ethanol. A common concentration is 10 mg/mL.

e Lipid Mixture Preparation:

o Combine the lipid stock solutions in an appropriate molar ratio. A widely used ratio is
50:10:38.5:1.5 (D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).

» Nucleic Acid Solution Preparation:

o Dissolve the nucleic acid in the acidic buffer to a desired concentration.
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e LNP Assembly (Microfluidic Method):
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in acidic
buffer) into another syringe.

o Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.qg.,
3:1 aqueous:ethanolic phase). The rapid mixing of the two phases induces the self-
assembly of the LNPs.

 Dialysis/Buffer Exchange:

o Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove
the ethanol and raise the pH. This step is crucial for the formation of stable, neutral
particles.

o Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

o Store the LNPs at 4°C.

LNP Characterization

a) Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and
size distribution (Polydispersity Index, PDI) of the LNPs. Laser Doppler Electrophoresis is used
to measure the zeta potential, which is an indicator of the surface charge of the nanopatrticles.

Procedure:
 Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
o Transfer the diluted sample to a disposable cuvette.

e Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
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e Equilibrate the sample to the desired temperature (e.g., 25°C).
o Perform the measurement according to the instrument's software instructions.

o For zeta potential, use a specific folded capillary cell and follow the instrument's protocol for
electrophoretic mobility measurement.

b) Encapsulation Efficiency Determination

Principle: The RiboGreen assay is a fluorescent-based method used to quantify the amount of
nucleic acid. By measuring the fluorescence before and after disrupting the LNPs with a
detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

Procedure:

Prepare a standard curve of the nucleic acid in the appropriate buffer.
 In a 96-well black plate, add the LNP sample to two sets of wells.

e To one set of wells, add a solution of Triton X-100 (final concentration ~0.5%) to lyse the
LNPs and release the encapsulated nucleic acid.

» To the other set of wells, add buffer without detergent to measure the amount of free
(unencapsulated) nucleic acid.

e Add the RiboGreen reagent to all wells.
 Incubate the plate in the dark for 5-10 minutes.

o Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520
nm).

o Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
(%) = [(Total RNA - Free RNA) / Total RNA] x 100

Experimental Workflow for LNP Formulation and
Characterization
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Caption: A typical workflow for the formulation and characterization of D-Lin-MC3-DMA LNPs.
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In Vivo Performance

D-Lin-MC3-DMA based LNPs have demonstrated high potency for in vivo gene silencing,

particularly in hepatocytes. The table below summarizes key in vivo efficacy and toxicity data.

Applicatio Animal Nucleic ] o Reference
_ Dose Efficacy Toxicity

n Model Acid

No

) >95% significant
SiRNA 0.005
Factor VII ] ] knockdown increase in
) ) Mice targeting mg/kg ] [3]
Silencing of serum liver
Factor VI (ED50)
Factor VI enzymes
(ALT, AST)
] Significant
Transthyret  Non- SiRNA )
) ] 0.03 mg/kg  reduction Well-
in (TTR) human targeting ) [3]
) ) ) (ED50) in serum tolerated
Silencing primates TTR
TTR levels

No

significant
Compariso SiRNA Less liver
n with ALC-  Mice targeting 1 mg/kg potent than  toxicity at5  [4]
0315 Factor VI ALC-0315 mg/kg,

unlike ALC-

0315

Conclusion

D-Lin-MC3-DMA remains a leading ionizable lipid for the formulation of LNPs for nucleic acid

delivery. Its well-characterized physicochemical properties, pH-dependent charge, and efficient

mechanism of endosomal escape contribute to its high in vivo potency and favorable safety

profile. The experimental protocols provided in this guide offer a starting point for researchers

to develop and characterize their own D-Lin-MC3-DMA-based LNP formulations for a wide

range of therapeutic applications. As the field of nucleic acid therapeutics continues to evolve,

a deep understanding of delivery vehicles like D-Lin-MC3-DMA will be paramount for the

successful clinical translation of these innovative medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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